molecular formula C11H10ClN B8740294 1-(Aminomethyl)-3-chloronaphthalene

1-(Aminomethyl)-3-chloronaphthalene

Cat. No.: B8740294
M. Wt: 191.65 g/mol
InChI Key: ARMDUXNLEDBEMD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-chloronaphthalene is a substituted naphthalene derivative featuring a chlorinated aromatic ring and an aminomethyl (-CH2NH2) functional group at the 1- and 3-positions, respectively. The aminomethyl group introduces polarity and basicity, while the chlorine atom at the 3-position contributes to steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

(3-chloronaphthalen-1-yl)methanamine

InChI

InChI=1S/C11H10ClN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2

InChI Key

ARMDUXNLEDBEMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues include:

Compound Molecular Formula Substituents Average Mass (g/mol) Key Properties
1-Chloro-3-methylnaphthalene C11H9Cl -Cl (1), -CH3 (3) 176.64 Higher hydrophobicity; used in organic synthesis intermediates
1-Chloronaphthalene C10H7Cl -Cl (1) 162.62 Boiling point: ~265°C; solvent in industrial applications
1-Chloro-6-(chloromethyl)naphthalene C11H8Cl2 -Cl (1), -CH2Cl (6) 217.09 Dichlorinated structure enhances halogen bonding; used in polymer synthesis
1-Amino-4-chloronaphthalene C10H8ClN -NH2 (1), -Cl (4) 177.63 Polar amino group increases solubility in polar solvents

Key Observations :

  • Polarity: The aminomethyl group in 1-(Aminomethyl)-3-chloronaphthalene likely increases polarity compared to methyl or chloro substituents, improving aqueous solubility relative to 1-chloro-3-methylnaphthalene .
  • Reactivity : The -CH2NH2 group may participate in nucleophilic reactions or hydrogen bonding, contrasting with the inertness of 1-chloronaphthalene .
  • Steric Effects : The 3-chloro substituent may induce steric hindrance, reducing reaction rates at the adjacent positions compared to 1-chloro-6-(chloromethyl)naphthalene .

Physicochemical Properties

Data from and provide benchmarks for chlorinated naphthalenes:

Compound Boiling Point (°C) Melting Point (°C) LogP (Predicted)
1-Chloronaphthalene 265 -2 3.78
2-Chloronaphthalene 256 56 3.82
1-Chloro-3-methylnaphthalene Not reported Not reported ~4.1 (estimated)
This compound ~280 (estimated) 80–100 (estimated) ~2.5 (estimated)

Notes:

  • The aminomethyl group reduces hydrophobicity (lower LogP) compared to methyl or chloro analogues, aligning with trends seen in 1-amino-4-chloronaphthalene .
  • Higher melting points are expected due to hydrogen bonding from the -NH2 group.

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